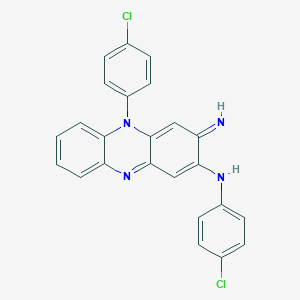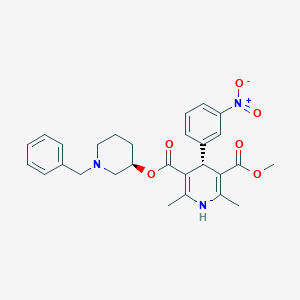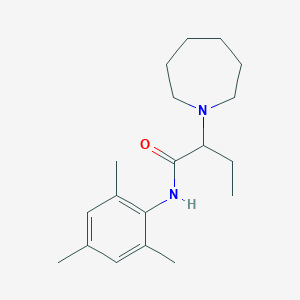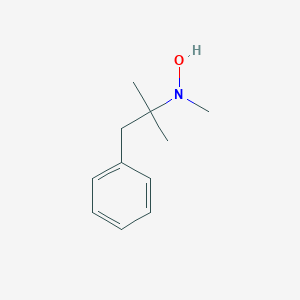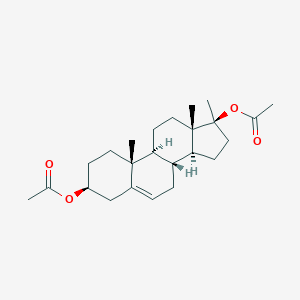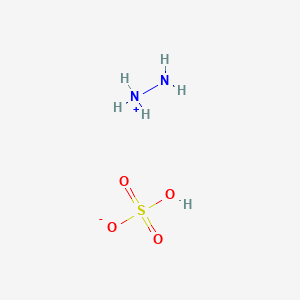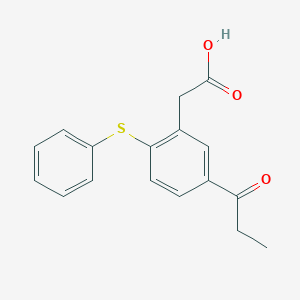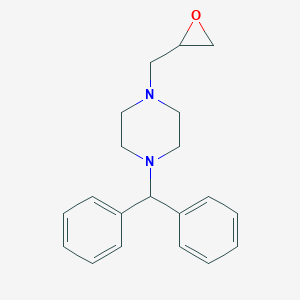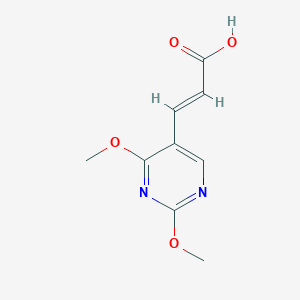![molecular formula C7H15NO2Si B051899 Carbamic acid,[(ethenyldimethylsilyl)methyl]-,methyl ester(9ci) CAS No. 120491-50-1](/img/structure/B51899.png)
Carbamic acid,[(ethenyldimethylsilyl)methyl]-,methyl ester(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinyldimethyl(carbomethoxyaminomethyl)silane is an organosilicon compound with the molecular formula C7H15NO2Si and a molecular weight of 173.28 g/mol. This compound is characterized by the presence of a vinyl group, a dimethylsilyl group, and a carbomethoxyaminomethyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vinyldimethyl(carbomethoxyaminomethyl)silane can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of chlorosilanes with organomagnesium reagents under mild reaction conditions . Another method includes the silylation of vinyliodonium salts with zinc-based silicon reagents, which is catalyzed by copper and provides high yields . Additionally, the hydrosilylation of terminal alkenes using manganese or nickel catalysts can also produce vinylsilanes .
Industrial Production Methods
Industrial production of vinyldimethyl(carbomethoxyaminomethyl)silane typically involves large-scale nucleophilic substitution reactions or hydrosilylation processes. These methods are chosen for their efficiency, scalability, and compatibility with various functional groups .
Chemical Reactions Analysis
Types of Reactions
Vinyldimethyl(carbomethoxyaminomethyl)silane undergoes several types of chemical reactions, including:
Oxidation: The oxidation of carbon-silicon bonds can be achieved using aqueous fluoride and peroxide.
Reduction: Reduction reactions can be performed using various reducing agents, although specific conditions may vary.
Substitution: Nucleophilic substitution reactions with chlorosilanes and organomagnesium reagents are common.
Common Reagents and Conditions
Oxidation: Aqueous fluoride and peroxide are commonly used for oxidation reactions.
Substitution: Organomagnesium reagents and chlorosilanes are frequently used in nucleophilic substitution reactions.
Hydrosilylation: Catalysts such as manganese, nickel, and copper are used in hydrosilylation reactions.
Major Products
The major products formed from these reactions include various functionalized tetraorganosilanes, vinylsilanes, and allylsilanes .
Scientific Research Applications
Vinyldimethyl(carbomethoxyaminomethyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of polymethylvinylborosiloxanes (PMVBs) by direct polycondensation.
Biology: The compound’s reactivity and functional group compatibility make it useful in biological studies, particularly in the modification of biomolecules.
Industry: Vinyldimethyl(carbomethoxyaminomethyl)silane is used in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of vinyldimethyl(carbomethoxyaminomethyl)silane involves its ability to undergo various chemical reactions, such as nucleophilic substitution and hydrosilylation. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of functionalized products. The specific molecular targets and pathways depend on the reaction conditions and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethylvinylsilane: Similar in structure but with methoxy groups instead of carbomethoxyaminomethyl groups.
Vinyltrimethoxysilane: Contains three methoxy groups attached to the silicon atom.
Dichloromethylvinylsilane: Contains two chlorine atoms attached to the silicon atom.
Uniqueness
Vinyldimethyl(carbomethoxyaminomethyl)silane is unique due to the presence of the carbomethoxyaminomethyl group, which imparts distinct reactivity and functional group compatibility. This makes it particularly useful in specific synthetic applications and research studies .
Properties
CAS No. |
120491-50-1 |
|---|---|
Molecular Formula |
C7H15NO2Si |
Molecular Weight |
173.28 g/mol |
IUPAC Name |
methyl N-[[ethenyl(dimethyl)silyl]methyl]carbamate |
InChI |
InChI=1S/C7H15NO2Si/c1-5-11(3,4)6-8-7(9)10-2/h5H,1,6H2,2-4H3,(H,8,9) |
InChI Key |
YJYHJYZRKCVDCW-UHFFFAOYSA-N |
SMILES |
COC(=O)NC[Si](C)(C)C=C |
Canonical SMILES |
COC(=O)NC[Si](C)(C)C=C |
Synonyms |
Carbamic acid, [(ethenyldimethylsilyl)methyl]-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


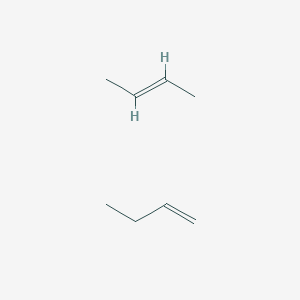
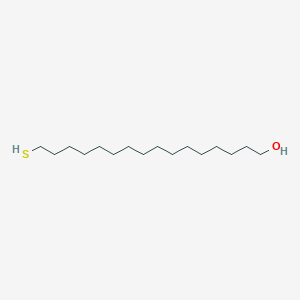
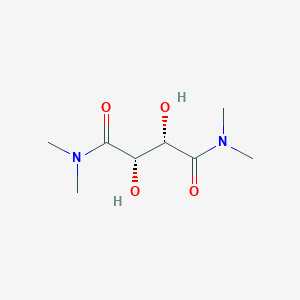
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)
